molecular formula C23H26BrNO3 B11612935 9-(3-bromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-bromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11612935
M. Wt: 444.4 g/mol
InChI Key: VLQFDXJAHKJOII-UHFFFAOYSA-N
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Description

9-(3-BROMO-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group and a decahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-BROMO-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the bromination of hydroquinone derivatives followed by sequential reactions to introduce the decahydroacridine core. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-(3-BROMO-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution of the bromine atom can produce various substituted phenyl derivatives .

Scientific Research Applications

9-(3-BROMO-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-BROMO-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the decahydroacridine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-BROMO-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its decahydroacridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H26BrNO3

Molecular Weight

444.4 g/mol

IUPAC Name

9-(3-bromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C23H26BrNO3/c1-22(2)8-14-20(17(27)10-22)19(12-5-6-16(26)13(24)7-12)21-15(25-14)9-23(3,4)11-18(21)28/h5-7,19,25-26H,8-11H2,1-4H3

InChI Key

VLQFDXJAHKJOII-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)Br)C(=O)C1)C

Origin of Product

United States

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